molecular formula C16H14N4O3S B15168648 5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 648449-87-0

5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B15168648
CAS No.: 648449-87-0
M. Wt: 342.4 g/mol
InChI Key: PVGOGHSJTSKOGI-UHFFFAOYSA-N
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Description

5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a quinazoline ring substituted with a morpholine group and a thiazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(morpholin-4-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biology: It is studied for its role in modulating biological pathways, including those related to inflammation and immune response.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as anti-diabetic agents.

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

Uniqueness

5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to its combined structural features of both quinazoline and thiazolidinedione moieties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various scientific applications.

Properties

CAS No.

648449-87-0

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

5-[(4-morpholin-4-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H14N4O3S/c21-15-13(24-16(22)19-15)8-10-1-2-12-11(7-10)14(18-9-17-12)20-3-5-23-6-4-20/h1-2,7-9H,3-6H2,(H,19,21,22)

InChI Key

PVGOGHSJTSKOGI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4

Origin of Product

United States

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